molecular formula C26H24N2O4S B281511 N-(3-(4-ethoxyanilino)-4-oxo-1(4H)-naphthalenylidene)-2,4-dimethylbenzenesulfonamide

N-(3-(4-ethoxyanilino)-4-oxo-1(4H)-naphthalenylidene)-2,4-dimethylbenzenesulfonamide

Cat. No. B281511
M. Wt: 460.5 g/mol
InChI Key: SBJNBIJSIFBZFZ-NFFVHWSESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-(4-ethoxyanilino)-4-oxo-1(4H)-naphthalenylidene)-2,4-dimethylbenzenesulfonamide, also known as EONA, is a synthetic compound with potential applications in scientific research. EONA belongs to the class of organic compounds known as naphthalenes, which are commonly used as intermediates in the synthesis of a variety of chemical compounds.

Mechanism of Action

N-(3-(4-ethoxyanilino)-4-oxo-1(4H)-naphthalenylidene)-2,4-dimethylbenzenesulfonamide acts as a potent inhibitor of several enzymes involved in cell division and proliferation, including cyclin-dependent kinases and histone deacetylases. By inhibiting these enzymes, N-(3-(4-ethoxyanilino)-4-oxo-1(4H)-naphthalenylidene)-2,4-dimethylbenzenesulfonamide can induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and physiological effects:
N-(3-(4-ethoxyanilino)-4-oxo-1(4H)-naphthalenylidene)-2,4-dimethylbenzenesulfonamide has been shown to have a range of biochemical and physiological effects, including the inhibition of cancer cell growth, the induction of cell cycle arrest and apoptosis, and the modulation of gene expression. It has also been shown to have anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

One advantage of N-(3-(4-ethoxyanilino)-4-oxo-1(4H)-naphthalenylidene)-2,4-dimethylbenzenesulfonamide is its potent inhibitory effects on cancer cell growth, which make it a promising candidate for further research into cancer therapies. However, its effectiveness may be limited by its low solubility in aqueous solutions, which can make it difficult to administer in vivo.

Future Directions

Further research is needed to explore the potential applications of N-(3-(4-ethoxyanilino)-4-oxo-1(4H)-naphthalenylidene)-2,4-dimethylbenzenesulfonamide in cancer research and therapy, as well as its potential use in other areas of scientific research. Possible future directions include the development of more effective methods for synthesizing and administering N-(3-(4-ethoxyanilino)-4-oxo-1(4H)-naphthalenylidene)-2,4-dimethylbenzenesulfonamide, as well as the exploration of its potential applications in drug delivery and gene therapy.

Synthesis Methods

N-(3-(4-ethoxyanilino)-4-oxo-1(4H)-naphthalenylidene)-2,4-dimethylbenzenesulfonamide can be synthesized using a variety of methods, including the reaction of 4-ethoxyaniline with 2,4-dimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with 4-hydroxy-1-naphthaldehyde in the presence of a catalyst such as p-toluenesulfonic acid to yield N-(3-(4-ethoxyanilino)-4-oxo-1(4H)-naphthalenylidene)-2,4-dimethylbenzenesulfonamide.

Scientific Research Applications

N-(3-(4-ethoxyanilino)-4-oxo-1(4H)-naphthalenylidene)-2,4-dimethylbenzenesulfonamide has been studied for its potential applications in scientific research, particularly in the field of cancer research. It has been shown to inhibit the growth of cancer cells by targeting specific enzymes involved in cell division and proliferation.

properties

Molecular Formula

C26H24N2O4S

Molecular Weight

460.5 g/mol

IUPAC Name

(NZ)-N-[3-(4-ethoxyanilino)-4-oxonaphthalen-1-ylidene]-2,4-dimethylbenzenesulfonamide

InChI

InChI=1S/C26H24N2O4S/c1-4-32-20-12-10-19(11-13-20)27-24-16-23(21-7-5-6-8-22(21)26(24)29)28-33(30,31)25-14-9-17(2)15-18(25)3/h5-16,27H,4H2,1-3H3/b28-23-

InChI Key

SBJNBIJSIFBZFZ-NFFVHWSESA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)NC2=C/C(=N/S(=O)(=O)C3=C(C=C(C=C3)C)C)/C4=CC=CC=C4C2=O

SMILES

CCOC1=CC=C(C=C1)NC2=CC(=NS(=O)(=O)C3=C(C=C(C=C3)C)C)C4=CC=CC=C4C2=O

Canonical SMILES

CCOC1=CC=C(C=C1)NC2=CC(=NS(=O)(=O)C3=C(C=C(C=C3)C)C)C4=CC=CC=C4C2=O

Origin of Product

United States

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